Oxalic acid;1-prop-2-ynylpiperidine
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Overview
Description
Oxalic acid;1-prop-2-ynylpiperidine is a compound that combines oxalic acid, a simple dicarboxylic acid, with 1-prop-2-ynylpiperidine, a derivative of piperidine. Oxalic acid is known for its presence in various plants and its applications in cleaning and bleaching. Piperidine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Preparation Methods
The preparation of oxalic acid;1-prop-2-ynylpiperidine involves the synthesis of 1-prop-2-ynylpiperidine followed by its reaction with oxalic acid. The synthetic route typically includes the alkylation of piperidine with propargyl bromide under basic conditions to form 1-prop-2-ynylpiperidine. This intermediate is then reacted with oxalic acid to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Oxalic acid;1-prop-2-ynylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Oxalic acid;1-prop-2-ynylpiperidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological effects, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of oxalic acid;1-prop-2-ynylpiperidine involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The compound may also chelate metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Oxalic acid;1-prop-2-ynylpiperidine can be compared with other similar compounds, such as:
Oxalic acid derivatives: These include compounds like oxalyl chloride and disodium oxalate, which have different chemical properties and applications.
Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety but differ in their biological activities and therapeutic potential. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88598-21-4 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
oxalic acid;1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C8H13N.C2H2O4/c1-2-6-9-7-4-3-5-8-9;3-1(4)2(5)6/h1H,3-8H2;(H,3,4)(H,5,6) |
InChI Key |
VJSMXZYRRBDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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